Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate

P2X7 receptor antagonism calcium influx assay hit-to-lead optimization

Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate (CAS 232597-44-3) is the free-base form of the well-characterized P2X7 purinoceptor antagonist A-438079. It belongs to the synthetic organic class of selective, competitive P2X7 receptor antagonists originally developed by Abbott Laboratories.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
CAS No. 232597-44-3
Cat. No. B1608239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate
CAS232597-44-3
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)O
InChIInChI=1S/C13H19NO3/c1-9(15)10-5-7-11(8-6-10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16)
InChIKeyINLJWIKBZFLTDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate (CAS 232597-44-3) Is a Critical Chemical Starting Point for P2X7 Antagonist Research


Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate (CAS 232597-44-3) is the free-base form of the well-characterized P2X7 purinoceptor antagonist A-438079. It belongs to the synthetic organic class of selective, competitive P2X7 receptor antagonists originally developed by Abbott Laboratories . The compound serves as a versatile intermediate, with the Boc (tert-butoxycarbonyl) protecting group and the hydroxyethyl-substituted phenyl ring enabling further chemical derivatization to yield bioactive salts such as A-438079 hydrochloride . Its core pharmacological identity is defined by selective antagonism of the ATP-gated P2X7 ion channel, a target implicated in inflammatory, neuropathic pain, and neurodegenerative disorders [1].

Generic Substitution Pitfalls for P2X7 Antagonist Procurement: Why Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate Cannot Be Replaced by Other In-Class Compounds


P2X7 receptor antagonists exhibit profound structural and pharmacological heterogeneity, making generic substitution scientifically unsound. Variations in core scaffold (e.g., tetrazole-based A-438079 free base vs. cyanoguanidine-based A-740003 vs. acylpiperazine-based JNJ-47965567) result in divergent potency at human versus rodent receptors, different selectivity windows against related P2X subtypes, and distinct physicochemical properties affecting solubility and brain penetration [1]. The free-base form (CAS 232597-44-3) is not interchangeable with the hydrochloride salt for applications requiring precise stoichiometric control, such as prodrug synthesis, co-crystal engineering, or formulation development .

Head-to-Head Quantitative Evidence Guide: Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate (A-438079 Free Base) vs. Leading P2X7 Antagonists


Human P2X7 Receptor Antagonist Potency: A-438079 Versus A-740003 and JNJ-47965567

In human recombinant P2X7 receptors expressed in HEK293 cells, A-438079 inhibited BzATP-induced calcium influx with an IC50 of 123 nM [1]. Under comparable assay conditions, A-740003 exhibited an IC50 of 40 nM, making it approximately 3-fold more potent . JNJ-47965567 displayed an IC50 of 5 nM, approximately 25-fold more potent, though with a distinct central-nervous-system-penetrant profile [2]. These data position A-438079 as a moderately potent, well-validated tool compound with extensive literature precedence.

P2X7 receptor antagonism calcium influx assay hit-to-lead optimization

P2X Subtype Selectivity: A-438079 Versus A-740003 at Supra-Therapeutic Concentrations

A-438079 demonstrated no significant antagonist activity at human P2X2, P2X3, or P2X4 receptors at concentrations up to 10 μM . This corresponds to a selectivity window of >81-fold over the human P2X7 IC50 (123 nM). A-740003 is also described as selective, but its selectivity window against P2X2/3/4 is less extensively documented in public literature, with some evidence of activity at P2X1 receptors at high concentrations [1]. For researchers requiring a well-characterized selectivity fingerprint, A-438079 offers a clearly defined >80-fold window against closely related P2X family members.

P2X receptor selectivity off-target profiling P2X2, P2X3, P2X4

Broad Off-Target Profiling: A-438079 Minimal Activity Across 75 Diverse Targets

In a commercial selectivity panel encompassing 75 distinct G-protein-coupled receptors, enzymes, transporters, and ion channels, A-438079 hydrochloride hydrate showed minimal activity . While the exact numerical fold-selectivity for each target is not publicly disclosed, this broad profiling surpasses that available for many earlier-generation P2X7 antagonists such as KN-62, which is known to inhibit CaMKII and other non-P2X7 targets at micromolar concentrations [1]. For procurement decisions requiring a 'clean' tool compound with documented broad-spectrum selectivity, A-438079 offers a distinct advantage.

ancillary pharmacology safety screening GPCR, ion channel, transporter panel

Cross-Species Pharmacology: Conserved Potency of A-438079 in Human, Rat, and Rhesus Macaque P2X7 Receptors

A-438079 exhibited conserved antagonist activity across human (IC50 123 nM), rat (IC50 309 nM), and rhesus macaque monkey (IC50 297 nM) P2X7 receptors [1][2]. In contrast, KN-62 showed 3.5-fold variability (rmP2X7 IC50 86 nM vs. human P2X7 IC50 ~50 nM) and the non-selective antagonist NF279 was inactive at the C57BL/6 mouse P2X7 receptor [2][3]. JNJ-47965567 shows a steeper species drop-off, with an IC50 of 5 nM for human but ~60 nM for mouse, a >10-fold difference [4]. This consistent species-independent pharmacology makes A-438079 a reliable tool for bridging rodent efficacy models to human target validation.

species cross-reactivity P2X7 orthologs translation from rodent to human

In Vivo Antinociceptive Efficacy: A-438079 Dose-Response in Rat Neuropathic Pain Models

Systemic administration of A-438079 (10–300 μmol/kg, i.p.) produced dose-dependent anti-allodynic effects in three distinct rat models of neuropathic pain (SNL, CCI, and formalin-induced nocifensive behavior) [1]. At the highest dose (300 μmol/kg), near-maximal reversal of tactile allodynia was observed. In comparison, A-740003 reduced neuropathic pain in the rat CCI model with an ED50 of approximately 60 μmol/kg, i.p. [2]. While direct ED50 comparisons are limited by differing experimental designs, both compounds demonstrate robust in vivo efficacy with A-438079 providing a wider published dose range for experimental flexibility.

neuropathic pain in vivo pharmacology anti-allodynic activity

Functional Inhibition of IL-1β Release: A-438079 at Human Macrophages

A-438079 inhibited IL-1β release from LPS-primed human peripheral macrophages in a concentration-dependent manner (0.3–3 μM) [1]. This functional readout connects receptor antagonism to a pathophysiologically relevant endpoint. A-740003 similarly inhibited IL-1β release in differentiated human THP-1 cells with an IC50 of 156 nM . The approximately 5-fold difference in functional potency (A-740003 being more potent) reflects the intrinsic potency difference at the receptor level. For studies requiring a reference antagonist with published macrophage IL-1β data, A-438079 offers a distinct concentration-response profile already established in primary human cells.

IL-1β release macrophage assay inflammasome modulation

Optimal Procurement and Application Scenarios for Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate (A-438079 Free Base)


Chemical Synthesis and Salt Formation: Boc-Deprotected Intermediate for P2X7 Antagonist Library Generation

The Boc-protected free base serves as a stable precursor for the synthesis of A-438079 hydrochloride hydrate. Researchers can perform controlled Boc deprotection under acidic conditions to generate the free amine, followed by salt formation with HCl. This synthetic route enables precise stoichiometric control over the final salt form, critical for GMP-like material production, co-crystal engineering, and structure-activity relationship (SAR) studies where the free base is a key synthetic intermediate .

In Vitro P2X7 Antagonist Reference Standard for Calcium Flux and IL-1β Release Assays

With a human P2X7 IC50 of 123 nM (pIC50 ≈ 6.9) and well-documented selectivity against P2X2, P2X3, and P2X4 up to 10 μM, A-438079 is suited as a reference antagonist in 96/384-well calcium flux assays (FLIPR) and IL-1β release assays in human macrophages [1]. Its moderate potency avoids the steep Hill slopes sometimes observed with picomolar antagonists, facilitating reproducible concentration-response curve generation. The compound's broad selectivity over 75 off-targets minimizes confounding pharmacology in phenotypic screens .

Species-Conserved Tool for Rodent-to-Human Translational Pharmacology in Pain Research

The <3-fold variation in IC50 across human (123 nM), rat (309 nM), and rhesus macaque (297 nM) P2X7 receptors makes A-438079 an excellent translational tool for bridging rodent pain models to higher-species validation [2][3]. The extensive published in vivo dataset—including dose-dependent anti-allodynic effects at 10–300 μmol/kg i.p. in three rat neuropathic pain models—provides a robust efficacy benchmark against which novel P2X7 antagonists can be compared [4].

Negative Control Compound for CNS-Penetrant P2X7 Antagonist Studies

Pharmacokinetic profiling in rats treated with A-438079 (10 μmol/kg) revealed low brain-to-plasma ratios and ~84% plasma protein binding, indicating limited CNS penetration . This property makes the compound an ideal peripherally-restricted negative control when evaluating brain-penetrant P2X7 antagonists such as JNJ-47965567, which achieves central target engagement. Researchers can use A-438079 to dissect peripheral versus central P2X7 contributions in pain, epilepsy, and neurodegeneration models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.